

Spectroscopic Profile of 2,2'-Dichlorobenzophenone: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,2'-Dichlorobenzophenone**

Cat. No.: **B1330681**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2,2'-Dichlorobenzophenone**, a key intermediate in various chemical syntheses. The document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the replication and verification of these findings.

Core Spectroscopic Data

The following sections summarize the key spectroscopic data for **2,2'-Dichlorobenzophenone**, presented in a clear and concise format for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the limited availability of experimental ^1H and ^{13}C NMR data in publicly accessible databases, a comprehensive analysis is not currently possible. It is recommended that researchers acquire this data experimentally for detailed structural elucidation.

Infrared (IR) Spectroscopy

The infrared spectrum of **2,2'-Dichlorobenzophenone** reveals characteristic absorption bands corresponding to its key functional groups. The data presented in Table 1 is sourced from publicly available spectra.

Table 1: Infrared (IR) Spectroscopy Peak List for **2,2'-Dichlorobenzophenone**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3070	Weak-Medium	C-H stretch (Aromatic)
~1670	Strong	C=O stretch (Ketone)
~1580	Medium	C=C stretch (Aromatic)
~1450	Medium	C=C stretch (Aromatic)
~1280	Medium	C-C stretch (Aromatic)
~750	Strong	C-Cl stretch / C-H bend (Aromatic)

Note: The exact positions and intensities of IR peaks can vary slightly depending on the sampling method and instrument.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of **2,2'-Dichlorobenzophenone** results in a characteristic fragmentation pattern. The most prominent peaks are summarized in Table 2. The molecular ion peak is expected at m/z 250, corresponding to the molecular weight of the compound with the most common isotopes of chlorine (³⁵Cl).

Table 2: Key Mass Spectrometry (MS) Data for **2,2'-Dichlorobenzophenone**

m/z	Relative Intensity	Proposed Fragment
250	Moderate	$[M]^+$ (Molecular Ion)
215	Moderate	$[M-Cl]^+$
139	High	$[C_7H_4OCl]^+$ (Chlorobenzoyl cation)
141	High	$[C_7H_4O^{37}Cl]^+$ (Chlorobenzoyl cation with ^{37}Cl)
111	Moderate	$[C_6H_4Cl]^+$ (Chlorophenyl cation)

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented in this guide. These protocols are based on standard laboratory practices for the analysis of aromatic ketones.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

- Dissolve 10-20 mg of **2,2'-Dichlorobenzophenone** in approximately 0.7 mL of a deuterated solvent (e.g., $CDCl_3$, Acetone- d_6) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved; gentle warming or vortexing may be applied if necessary.

2. 1H NMR Acquisition:

- Spectrometer: 400 MHz or higher field strength NMR spectrometer.
- Pulse Sequence: Standard single-pulse experiment.
- Spectral Width: 0-12 ppm.
- Number of Scans: 16-32, depending on sample concentration.

- Relaxation Delay: 1-2 seconds.
- Referencing: Calibrate the spectrum using the residual solvent peak (e.g., CHCl_3 at 7.26 ppm).

3. ^{13}C NMR Acquisition:

- Spectrometer: 100 MHz or higher ^{13}C frequency NMR spectrometer.
- Pulse Sequence: Proton-decoupled pulse sequence.
- Spectral Width: 0-200 ppm.
- Number of Scans: 1024 or more to achieve adequate signal-to-noise.
- Relaxation Delay: 2-5 seconds.
- Referencing: Calibrate the spectrum using the solvent peak (e.g., CDCl_3 at 77.16 ppm).

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

- Place a small amount of solid **2,2'-Dichlorobenzophenone** directly onto the ATR crystal.
- Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

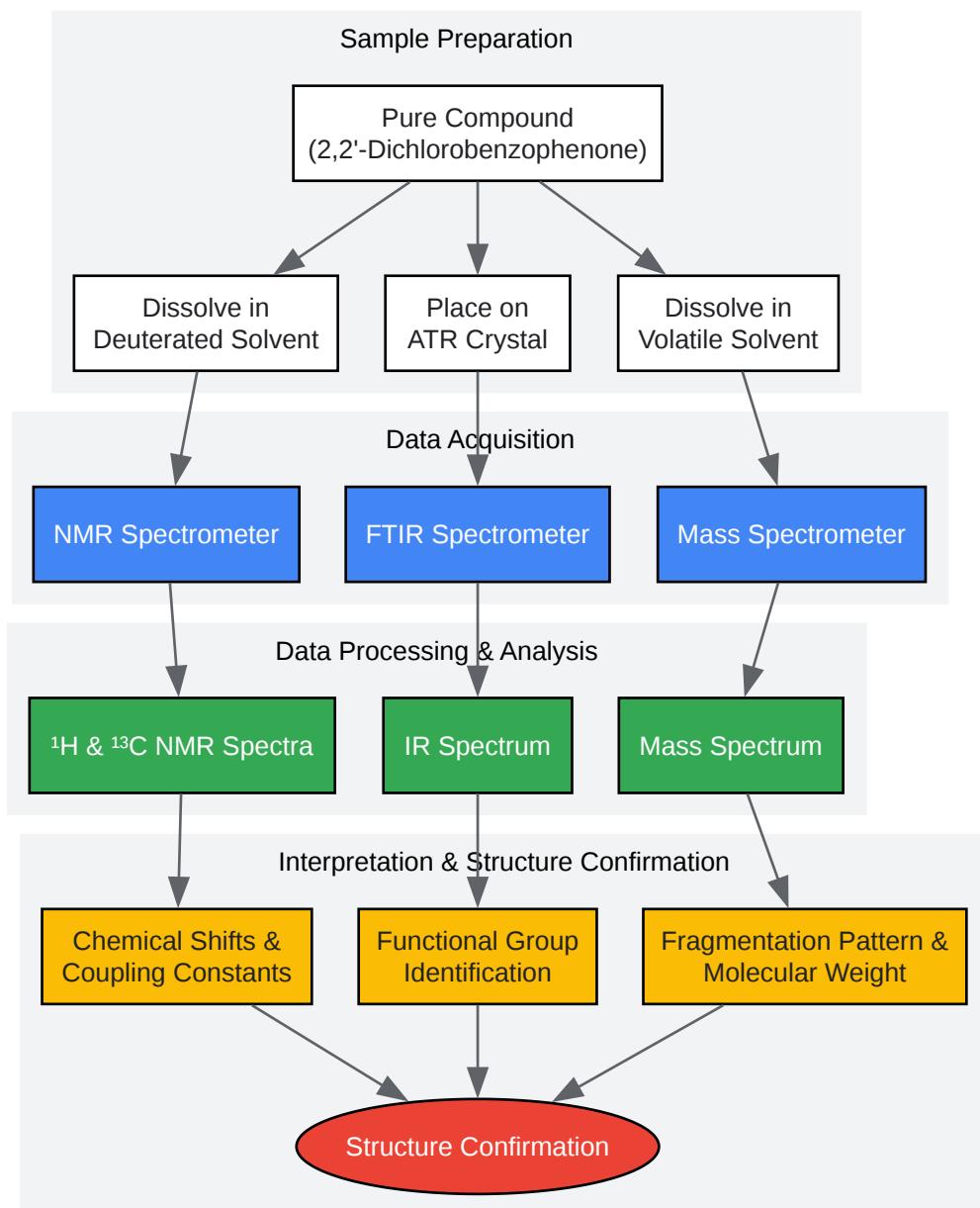
2. Data Acquisition:

- Spectrometer: Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.
- Spectral Range: $4000\text{-}400\text{ cm}^{-1}$.
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

- Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (MS)

1. Sample Introduction:


- Introduce a dilute solution of **2,2'-Dichlorobenzophenone** in a volatile organic solvent (e.g., methanol, dichloromethane) via a direct insertion probe or a gas chromatograph (GC) inlet.

2. Ionization and Analysis:

- Ionization Mode: Electron Ionization (EI).
- Electron Energy: 70 eV.
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Scan Range: m/z 40-300.
- Source Temperature: 200-250 °C.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a compound like **2,2'-Dichlorobenzophenone**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Characterization.

- To cite this document: BenchChem. [Spectroscopic Profile of 2,2'-Dichlorobenzophenone: An In-Depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1330681#spectroscopic-data-of-2-2-dichlorobenzophenone-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com